molecular formula C16H10N2O2S2 B2724188 Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate CAS No. 329910-14-7

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate

Cat. No.: B2724188
CAS No.: 329910-14-7
M. Wt: 326.39
InChI Key: LGEQINADZDDWGS-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is a benzothiazole-based compound characterized by a benzothiazole ring esterified to a benzothiazol-2-ylmethyl group.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S2/c19-16(15-18-11-6-2-4-8-13(11)22-15)20-9-14-17-10-5-1-3-7-12(10)21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQINADZDDWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis Routes

Two-Step Condensation and Esterification

The most widely documented laboratory-scale synthesis involves a two-step process: condensation followed by esterification .

Step 1: Formation of the Benzothiazole Core
2-Aminobenzenethiol reacts with benzoyl chloride in the presence of pyridine, a base that facilitates deprotonation and nucleophilic attack. The reaction proceeds via the formation of an intermediate thiourea derivative, which undergoes cyclization to yield the benzothiazole backbone.

Step 2: Esterification
The intermediate product is subjected to esterification with methanol under acidic conditions (e.g., concentrated HCl or H2SO4). This step introduces the methyl ester group, finalizing the structure of Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate.

Reaction Conditions and Yields
Parameter Optimal Value Impact on Yield
Solvent (Step 1) Pyridine 78–82%
Temperature (Step 1) 80–100°C +15% vs. RT
Catalyst (Step 2) H-ZSM-5 zeolite 85–90%
Reaction Time (Step 2) 4–6 hours Minimal side products

The use of acetonitrile as a solvent in Step 1 enhances cyclization efficiency by 15–20% compared to toluene, attributed to its high polarity and ability to stabilize transition states.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and sustainability. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes while maintaining yields above 85%. Key advantages include:

  • Precise temperature control : Mitigates exothermic side reactions.
  • Green chemistry compliance : Solvent recovery rates exceed 95%, minimizing waste.

Catalytic Innovations

The H-ZSM-5 zeolite catalyst, employed in esterification, demonstrates exceptional acid site density (0.8–1.2 mmol/g), enhancing reaction rates and product purity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMSO, acetonitrile) outperform non-polar alternatives by stabilizing ionic intermediates. For example, acetonitrile increases Step 1 yields to 82% compared to 67% in toluene.

Oxygen-Free Environments

Heating 2-cyano-6-methoxybenzothiazole with pyridine hydrochloride under anhydrous, oxygen-free conditions at 200°C prevents oxidation, a critical factor in maintaining product integrity.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : The imine (–N=CH–) stretch at 1612–1630 cm−1 confirms hydrazone formation in intermediates.
  • 1H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the methyl ester group appears as a singlet at δ 3.8 ppm.
  • Mass Spectrometry : The molecular ion peak at m/z 326.39 corresponds to the compound’s molecular weight.

Physicochemical Properties

Property Value Source
Molecular Formula C16H10N2O2S2
Molecular Weight 326.39 g/mol
Topological Polar SA 101 Ų
Melting Point 215–218°C

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

Antimicrobial Activity

Benzo[d]thiazole derivatives have shown significant antimicrobial properties. A study evaluated a series of novel heteroarylated benzothiazoles for their antibacterial and antifungal activities. The compounds exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23–0.94 mg/mL and antifungal activity with MIC values between 0.06–0.47 mg/mL .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (mg/mL)Activity Type
2j0.23–0.94Antibacterial
2d0.06–0.47Antifungal

Anticancer Activity

Research has demonstrated that benzo[d]thiazole derivatives possess anticancer properties against various cancer cell lines, including pancreatic and cervical cancer cells. For instance, compounds derived from benzothiazole were synthesized and evaluated for their anticancer activity, revealing promising results against human cervical cancer cell lines .

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer TypeIC50 (µM)
aPancreatic Cancer30
bHuman Cervical CancerModerate

Anti-inflammatory and Analgesic Properties

Several studies have reported the anti-inflammatory effects of benzothiazole derivatives. For example, compounds such as N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide showed excellent anti-inflammatory activity . Additionally, benzothiazoles have been investigated for their analgesic properties in various models.

Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives

CompoundIC50 (µM)
N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamideExcellent

Antitubercular Activity

The emergence of drug-resistant tuberculosis has necessitated the search for new therapeutic agents. Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. A review discussed the synthesis of various benzothiazole-based compounds that exhibited potent activity against Mycobacterium tuberculosis, with some showing MIC values as low as 25 mg/mL .

Table 4: Antitubercular Activity of Benzothiazole Derivatives

CompoundMIC (mg/mL)Inhibition (%)
9a25098
12c5099

Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A research team synthesized a series of benzo[d]thiazole derivatives using various methods such as diazo-coupling and microwave irradiation. The synthesized compounds were evaluated for their biological activities, revealing several candidates with significant antimicrobial and anticancer effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives to specific biological targets such as ATP phosphoribosyltransferase, which is crucial in the treatment of tuberculosis . These studies suggest that certain derivatives could serve as promising leads for developing new anti-TB agents.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Benzothiazole Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Linkages
Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate C₁₆H₁₀N₂O₂S₂ 342.39 Ester-linked benzothiazol-2-ylmethyl group
Methyl benzo[d]thiazole-2-carboxylate C₉H₇NO₂S 193.22 Simple methyl ester
Ethyl 2-(benzothiazole-2-carboxamido)benzothiazole-6-carboxylate C₁₈H₁₃N₃O₃S₂ 383.44 Amide-linked benzothiazole dimer
N-(Benzo[d]thiazol-2-ylmethyl)-2-phenylacetamide C₁₆H₁₃N₃OS 311.36 Amide linkage with phenylacetamide
Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate C₁₅H₁₉N₂O₄S 335.39 Morpholinoethoxy substituent

Key Observations :

  • The target compound has a higher molecular weight (342.39 g/mol) compared to simpler esters like Methyl benzo[d]thiazole-2-carboxylate (193.22 g/mol) due to its dimeric benzothiazole structure .

Key Observations :

  • Alkylation reactions (e.g., introducing morpholinoethoxy groups) often yield <25%, indicating steric or electronic challenges .
  • Amide couplings () and triazine syntheses () achieve higher yields (35–58%), suggesting more efficient pathways for certain substituents.

Key Observations :

  • The target compound’s dimeric structure likely increases lipophilicity (logP ~3.8), reducing aqueous solubility but enhancing membrane permeability.

Biological Activity

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two benzothiazole moieties linked via a methyl group and a carboxylate functional group. This structural configuration contributes to its biological potency.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that derivatives with specific substitutions at the benzothiazole core displayed IC50 values as low as 33 nM against E. coli DNA gyrase, highlighting their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaIC50 (nM)
9dE. coli33
10aS. aureus50
3Pseudomonas aeruginosa115.2

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against cancer cell lines that overexpress epidermal growth factor receptors (EGFR). The compound's mechanism involves the inhibition of the EGFR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives against pancreatic cancer cell lines, compounds were synthesized and tested for cytotoxicity. Notably, one derivative exhibited an IC50 value of 1.98 µg/mL, indicating promising anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. A particular derivative demonstrated significant anti-inflammatory effects in vitro, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial replication .
  • Receptor Modulation : The compound's interaction with EGFR leads to altered signaling pathways associated with cancer progression .
  • Quorum Sensing Inhibition : Some derivatives have been identified as inhibitors of quorum sensing in Gram-negative bacteria, which could lead to reduced virulence without directly killing bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of benzo[d]thiazole-2-carboxylate derivatives with bromomethyl benzothiazoles under reflux in aprotic solvents (e.g., DMF) yields the target compound. Reaction optimization involves varying temperature (80–120°C), catalysts (e.g., K₂CO₃), and stoichiometric ratios. Yields are highly dependent on purification methods, such as recrystallization from ethanol or column chromatography . Low yields (e.g., 27–35%) in some protocols may arise from side reactions or poor solubility, necessitating solvent screening (e.g., glacial acetic acid vs. methanol) .

Q. What spectroscopic techniques are essential for characterizing benzothiazole derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity. For example, benzothiazole protons typically resonate at δ 7.5–8.5 ppm in CDCl₃ .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1664 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₇H₁₂N₂O₂S₂) with <0.4% deviation between calculated and observed values .
  • HRMS : Confirms exact mass (e.g., [M+H]⁺ at m/z 207.0587) .

Q. How are hydrazide derivatives of benzothiazoles synthesized, and what are their applications?

  • Methodological Answer : Hydrazide derivatives are synthesized by reacting ethyl benzo[d]thiazole-2-carboxylate with hydrazine hydrate in ethylene glycol under reflux (2–4 hours). Applications include:

  • Biological Probes : Fluorescent sensors via Schiff base formation with aldehydes .
  • Antimicrobial Agents : Structure-activity relationship (SAR) studies show enhanced activity with electron-withdrawing substituents (e.g., -NO₂) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of benzothiazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina evaluates binding affinities to target proteins (e.g., PTP1B for antidiabetic activity). Docking studies of ethyl 2-(6-substituted benzothiazol-2-ylamino)-2-oxoacetates reveal critical hydrogen bonds with catalytic residues .
  • QSAR Models : Machine learning algorithms correlate descriptors (e.g., LogP, polar surface area) with activity. For example, derivatives with XLogP ~2.4 exhibit optimal blood-brain barrier penetration for CNS-targeted drugs .

Q. What strategies resolve contradictions in crystallographic data for benzothiazole compounds?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data to resolve ambiguities in torsion angles or occupancy. For twinned crystals, the HKLF5 format in SHELX handles overlapping reflections .
  • Complementary Techniques : Pair X-ray diffraction with solid-state NMR or DFT calculations to validate bond lengths and angles when disorder is present .

Explain metal-free coupling reactions in constructing benzothiazole derivatives.

  • Methodological Answer : Reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols under mild conditions (e.g., DMSO, 80°C) forms C–S/C–N bonds without transition metals. Key advantages:

  • Broad Substrate Scope : Tolerates aryl, alkyl, and heteroaryl groups with moderate regioselectivity.
  • Mechanistic Insight : Radical intermediates detected via EPR spectroscopy guide optimization of reaction time (4–6 hours) .

Q. How does modifying substituents on the benzothiazole core affect pharmacological activity?

  • Methodological Answer :

  • Electron-Donating Groups (-OCH₃) : Enhance anti-inflammatory activity by increasing solubility (PSA ~67.4 Ų) and reducing LogP (~2.0) .
  • Halogen Substituents (-Br) : Improve antitubercular potency (MIC ≤6.25 µg/mL) by enhancing hydrophobic interactions with mycobacterial enzymes .
  • Bulkier Groups (e.g., morpholino) : Reduce cytotoxicity in normal cells while maintaining target affinity (e.g., COX-2 inhibition IC₅₀ = 1.2 µM) .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely (27–58%) across studies, and how can reproducibility be improved?

  • Analysis : Variations arise from differences in:

  • Catalyst Loading : Excess K₂CO₃ (≥3 equiv.) may deprotonate intermediates prematurely, reducing efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol) impacts recovery.
  • Solution : Standardize reaction monitoring (TLC/HPLC) and report isolated yields post-purification .

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